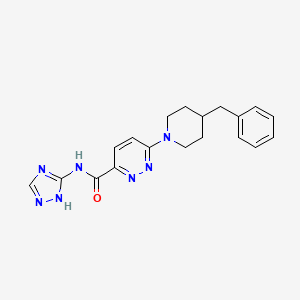

6-(4-benzylpiperidin-1-yl)-N-(1H-1,2,4-triazol-3-yl)pyridazine-3-carboxamide

Description

This compound features a pyridazine core substituted with a 4-benzylpiperidin-1-yl group at position 6 and an N-linked 1H-1,2,4-triazol-3-yl carboxamide at position 2.

Properties

IUPAC Name |

6-(4-benzylpiperidin-1-yl)-N-(1H-1,2,4-triazol-5-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O/c27-18(22-19-20-13-21-25-19)16-6-7-17(24-23-16)26-10-8-15(9-11-26)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2,(H2,20,21,22,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLKPEQUTLLEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4=NC=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperidin-1-yl)-N-(1H-1,2,4-triazol-3-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine core, followed by the introduction of the piperidine and triazole moieties. Common reagents and conditions used in these reactions include:

Pyridazine synthesis: Starting from hydrazine derivatives and diketones.

Piperidine introduction: Using benzylpiperidine through nucleophilic substitution reactions.

Triazole formation: Utilizing azide-alkyne cycloaddition (click chemistry).

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(4-benzylpiperidin-1-yl)-N-(1H-1,2,4-triazol-3-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Potentially forming oxidized derivatives.

Reduction: Reducing specific functional groups to alter the compound’s properties.

Substitution: Introducing different substituents to modify biological activity.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Substitution reagents: Including halides and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of pyridazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate significant inhibition of cancer cell proliferation through apoptosis induction mechanisms .

Case Study:

In a study evaluating the cytotoxicity of pyridazine derivatives, compounds similar to 6-(4-benzylpiperidin-1-yl)-N-(1H-1,2,4-triazol-3-yl)pyridazine-3-carboxamide showed promising results against human breast and colon cancer cells. The structure-activity relationship analysis indicated that modifications to the triazole and piperidine moieties could enhance antitumor activity.

Enzyme Inhibition

The compound exhibits potential as an inhibitor of monoamine oxidase (MAO) , an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation.

Findings:

In vitro studies have reported that similar compounds show selective inhibition of MAO-B over MAO-A with IC50 values in the low micromolar range. This selectivity is significant for developing treatments targeting neurodegenerative disorders without affecting other neurotransmitter systems.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Preliminary studies indicate that it may possess activity against certain bacterial strains, making it a candidate for further development in treating infections.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 6-(4-benzylpiperidin-1-yl)-N-(1H-1,2,4-triazol-3-yl)pyridazine-3-carboxamide. Modifications to the piperidine and triazole groups can significantly influence the compound's efficacy and selectivity.

| Modification | Effect on Activity |

|---|---|

| Triazole substitution | Enhanced MAO-B inhibition |

| Piperidine ring extension | Increased cytotoxicity |

| Benzyl group variation | Altered lipophilicity |

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N-(1H-1,2,4-triazol-3-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs and their distinguishing characteristics:

Key Structural and Functional Differences

Core Heterocycle: The target compound and Deucravacitinib use a pyridazine core, whereas Compounds 79, 96–102 employ a pyrrole ring. Pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases, while pyrrole derivatives often exhibit varied electronic profiles . Deucravacitinib incorporates a deuterated methyl group (N-(methyl-D3)), which reduces oxidative metabolism and prolongs half-life compared to non-deuterated analogs .

In contrast, Deucravacitinib’s cyclopropanecarboxamido and methoxy-anilino groups optimize solubility and target affinity for immune receptors like TYK2 . Compounds 96–102 feature cyclopropyl and difluoromethylpyridinyl groups, which modulate steric bulk and metabolic stability .

Stereochemical Considerations :

- Enantiomers in (e.g., 96 vs. 97) exhibit divergent SFC retention times (1.41 vs. 2.45 min), underscoring the role of chirality in pharmacokinetics and target engagement .

Research Findings and Pharmacological Insights

- Deucravacitinib : Demonstrated >75% skin clearance in psoriasis patients, attributed to its selective TYK2 inhibition. Its deuterated methyl group reduces CYP450-mediated clearance, yielding a half-life of ~18 hours .

- Compound 79 : Showed IC₅₀ < 50 nM in kinase assays, with the trifluoromethylpyridinyl group critical for ATP-binding pocket interactions .

- The benzylpiperidine group may confer off-target CNS effects compared to Deucravacitinib’s peripheral action .

Biological Activity

The compound 6-(4-benzylpiperidin-1-yl)-N-(1H-1,2,4-triazol-3-yl)pyridazine-3-carboxamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including data tables, case studies, and significant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Pyridazine ring : A six-membered heterocyclic compound containing two nitrogen atoms.

- Triazole moiety : A five-membered ring with three nitrogen atoms that often contributes to biological activity.

- Benzylpiperidine unit : A piperidine ring substituted with a benzyl group, which is frequently associated with neuroactive properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable cytotoxic effects against various cancer cell lines. For instance:

- A related compound, 10ec , demonstrated an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line, indicating significant cytotoxicity. The mechanism involved apoptosis induction through cell cycle arrest at the sub-G1 and G2/M phases .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 10ec | BT-474 | 0.99 ± 0.01 | Apoptosis via cell cycle arrest |

Inhibition of Enzymatic Activity

The compound's potential as an enzyme inhibitor has been explored in various studies:

- Compounds similar to the target have shown activity as monoamine oxidase (MAO) inhibitors, which are crucial for the metabolism of neurotransmitters. For example, one study reported an IC50 value of 6.71 μM for MAO-B inhibition by a related triazole derivative .

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| S5 | MAO-B | 6.71 |

Neuropharmacological Effects

The benzylpiperidine fragment is known for its interaction with dopamine receptors:

- A series of benzylpiperazine derivatives were evaluated for their affinity towards dopamine receptor subtypes. One such derivative showed high selectivity for the D4 receptor subtype, suggesting potential applications in treating neurological disorders .

Case Studies

Several case studies highlight the biological activity of compounds related to 6-(4-benzylpiperidin-1-yl)-N-(1H-1,2,4-triazol-3-yl)pyridazine-3-carboxamide :

- Cytotoxicity in Cancer Cells : The compound was tested against multiple cancer cell lines (e.g., HeLa, MCF-7), demonstrating varying degrees of cytotoxicity and apoptosis induction through different mechanisms.

- Neuroprotective Effects : Studies on similar compounds have suggested potential neuroprotective effects through the modulation of neurotransmitter levels and receptor interactions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for 6-(4-benzylpiperidin-1-yl)-N-(1H-1,2,4-triazol-3-yl)pyridazine-3-carboxamide to improve yield and purity?

- Methodological Answer :

- Use statistical Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent ratio, catalyst loading). This minimizes experimental runs while capturing interactions between variables .

- Apply computational reaction path search methods (e.g., quantum chemical calculations) to predict energetically favorable pathways and optimize reaction conditions .

- Profile impurities using HPLC with reference standards (e.g., MM0421.02 and MM0421.03 in ) to isolate and characterize byproducts, enabling targeted purification .

Q. What analytical techniques are recommended for characterizing the compound and its intermediates?

- Methodological Answer :

- X-ray crystallography : Resolve the 3D structure of crystalline intermediates, as demonstrated in for similar triazole-pyridazine derivatives .

- High-resolution mass spectrometry (HRMS) and NMR : Confirm molecular formula and regiochemistry, particularly for distinguishing benzylpiperidine and triazole substituents.

- Spectral libraries and reference standards : Cross-validate purity using retention time matching against known impurities (e.g., ’s MM0421.02) .

Q. How can computational modeling aid in predicting the compound’s physicochemical properties?

- Methodological Answer :

- Quantum mechanical calculations : Estimate logP, solubility, and pKa using software like Gaussian or ORCA, leveraging SMILES notation (e.g., ’s InChi and SMILES strings) to model electronic properties .

- Molecular dynamics simulations : Predict membrane permeability by simulating interactions with lipid bilayers, critical for in vivo bioavailability studies .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on biological activity?

- Methodological Answer :

- Systematic substituent variation : Synthesize analogs with modified benzyl or triazole groups (e.g., fluorinated or methylated derivatives) and compare binding affinities.

- Free-energy perturbation (FEP) calculations : Quantify the thermodynamic impact of substituent changes on target binding, as seen in ’s feedback loop between computation and experiment .

- In vitro assays : Use kinase inhibition or receptor-binding assays to correlate structural changes (e.g., ’s tert-butyl ester group) with activity trends .

Q. How should contradictions in biological activity data across studies be addressed?

- Methodological Answer :

- Cross-validation of assays : Replicate experiments under standardized conditions (e.g., pH, temperature) to rule out methodological variability .

- Stability studies : Assess compound degradation under assay conditions (e.g., via LC-MS) to confirm bioactivity correlates with intact structure .

- Meta-analysis : Apply statistical comparison frameworks (e.g., ’s comparative methodology) to identify confounding variables across datasets .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Asymmetric catalysis : Optimize chiral catalysts (e.g., ’s methyl ester reaction conditions) to control stereochemistry during piperidine ring formation .

- Membrane separation technologies : Use chiral stationary phases in preparative HPLC, as classified under CRDC’s RDF2050104 subclass for advanced separation methods .

- Process control systems : Implement real-time monitoring (e.g., PAT tools) to detect enantiomer drift during large-scale reactions .

Q. How can in vivo pharmacokinetic (PK) studies be designed to account for metabolic stability?

- Methodological Answer :

- Microsomal stability assays : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., triazole or pyridazine cleavage).

- Isotope labeling : Use deuterated analogs (e.g., deuterium at the benzyl position) to track metabolic pathways via mass spectrometry .

- Physiologically-based pharmacokinetic (PBPK) modeling : Integrate in vitro data to predict human clearance rates, leveraging ’s computational-experimental feedback loop .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.